(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c22-19-3-1-2-4-20(19)26-18-7-12-23(13-8-18)17-5-10-24(11-6-17)21(25)16-9-14-27-15-16/h1-4,9,14-15,17-18H,5-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKXACNFCUWRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidine Derivatives
A common method involves reductive amination between a piperidine-4-one and a primary amine-containing piperidine derivative. For example, 4-oxopiperidine reacts with 4-aminopiperidine in the presence of sodium cyanoborohydride (NaBH3CN) to yield the bipiperidine framework. This approach benefits from mild conditions and high functional group tolerance.
Ullmann Coupling for Direct Piperidine-Piperidine Bond Formation
Palladium- or copper-catalyzed coupling reactions enable direct C–N bond formation between halogenated piperidines. For instance, 4-bromopiperidine and 4-aminopiperidine undergo Ullmann coupling with a CuI/1,10-phenanthroline catalyst system in DMF at 110°C. This method avoids multi-step sequences but requires stringent anhydrous conditions.
Introduction of the 2-Fluorophenoxy Group
The 2-fluorophenoxy substituent is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
SNAr Reaction on a Halogenated Piperidine
4-Chloropiperidine reacts with 2-fluorophenol in the presence of K2CO3 in DMF at 80°C. The reaction proceeds via deprotonation of the phenol, followed by displacement of the chloride:
$$
\text{4-Cl-piperidine} + \text{2-F-C}6\text{H}4\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-fluorophenoxy)piperidine} + \text{HCl}
$$
Yields typically range from 65–75%, with purification via column chromatography.
Mitsunobu Reaction for Ether Formation
For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple 4-hydroxypiperidine with 2-fluorophenol . This method is advantageous for retaining stereochemistry but requires stoichiometric reagents.
Acylation with Thiophene-3-Carbonyl Chloride
The final step involves acylating the bipiperidine’s secondary amine with thiophene-3-carbonyl chloride :
Schotten-Baumann Acylation
The amine is treated with thiophene-3-carbonyl chloride in a biphasic system (dichloromethane/water) with NaHCO3 as a base:
$$
\text{Bipiperidine-NH} + \text{Thiophene-3-COCl} \xrightarrow{\text{NaHCO}_3} \text{Target Compound} + \text{HCl}
$$
Reaction completion is monitored by TLC, and the product is isolated via extraction and recrystallization (70–85% yield).
Direct Acylation in Anhydrous Conditions
In anhydrous THF, the amine reacts with the acyl chloride in the presence of triethylamine (Et3N) to scavenge HCl. This method avoids hydrolysis of the acid chloride and is preferred for moisture-sensitive intermediates.
Optimization and Challenges
Regioselectivity in Bipiperidine Formation
Coupling reactions must ensure regioselective bond formation between the piperidine rings. Steric effects and catalyst choice (e.g., Pd vs. Cu) significantly influence outcomes. For example, Pd(OAc)2/Xantphos promotes coupling at the less hindered nitrogen.
Protecting Group Strategies
Temporary protection of the piperidine nitrogen (e.g., Boc groups) prevents undesired side reactions during functionalization. Deprotection with TFA restores the amine for subsequent acylation.
Purification Techniques
- Column chromatography : Silica gel with EtOAc/hexane gradients resolves intermediates.
- Preparatory HPLC : Used for final product purification (C18 column, acetonitrile/water mobile phase).
Analytical Characterization
Critical data for verifying the target compound include:
- 1H NMR (CDCl3): δ 7.45–7.30 (m, thiophene-H), 7.10–6.85 (m, fluorophenoxy-H), 3.80–3.40 (m, piperidine-H).
- 13C NMR : 195.2 ppm (C=O), 162.1 ppm (C-F), 140.5 ppm (thiophene-C).
- HRMS : [M+H]+ calculated for C22H24FN2O2S: 415.1564; found: 415.1568.
Scalability and Industrial Relevance
The synthetic route is scalable to multi-gram quantities, with key considerations:
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its fluorophenoxy group can be particularly useful in fluorescence-based assays.
Medicine
In medicine, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its combination of functional groups allows for the design of materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the bipiperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Polarity: Sulfonyl (SCH-211803) and methoxy groups increase polarity, whereas thiophene and fluorophenoxy enhance lipophilicity, impacting logP and bioavailability .
Pharmacological Activity
- σ1 Receptor Ligands : Analogs like 15d–15g () exhibit high affinity for σ1 receptors, which modulate ion channels and neurotransmitter systems. The target compound’s thiophene moiety may enhance σ1 selectivity over σ2 subtypes due to steric and electronic complementarity .
- Enzyme Inhibitors: Compounds such as (4-(3,5-dichlorobenzylidene)-[1,4'-bipiperidin]-1'-yl)(quinolin-6-yl)methanone () inhibit 11β-hydroxysteroid dehydrogenase, a target for metabolic syndrome. The fluorophenoxy group in the target compound could similarly stabilize enzyme-inhibitor interactions .
Physicochemical Properties
- Melting Points: Oxalate salts of bipiperidinyl methanones (e.g., 15d: 215°C; 15e: 216°C) exhibit high thermal stability, likely due to strong ionic interactions. The target compound’s oxalate salt (if formed) may follow this trend .
- Solubility: Fluorophenoxy and thiophene groups increase logP (predicted ~4.0 based on ), suggesting moderate lipophilicity. This contrasts with sulfonyl-containing SCH-211803 (logP ~4.0), where polarity balances lipophilicity .
- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methods (BOP-Cl-mediated coupling), though thiophene-3-carboxylic acid would replace pyridine-3-carboxylic acid .
Data Tables
Table 1: Comparative Analysis of Bipiperidinyl Methanones
Biological Activity
(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone is a synthetic compound that has drawn interest in pharmaceutical research due to its potential biological activities. It features a bipiperidine core, a thiophenyl moiety, and a fluorinated phenoxy group, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The structure is characterized by:
- Bipiperidine Core : Often associated with various pharmacological activities.
- Thiophenyl Group : Known for its role in enhancing lipophilicity and potential receptor interactions.
- Fluorinated Phenoxy Group : May improve metabolic stability and selectivity.
While specific mechanisms for this compound remain largely uncharacterized, similar compounds have been investigated for their ability to modulate biological processes such as enzyme inhibition and receptor interactions. The bipiperidine structure allows for potential mimicry of neurotransmitters, which could lead to modulation of neurotransmitter receptors involved in central nervous system functions.
Biological Activity
Research indicates that derivatives of this compound have been developed as dual inhibitors targeting the epidermal growth factor receptor (EGFR) and c-Met pathways, particularly in the context of non-small cell lung cancer (NSCLC) treatment . The dual inhibition mechanism is crucial as it may enhance therapeutic efficacy against tumors that exhibit resistance to single-agent therapies.
Table 1: Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonist |
| 4-(2-Fluorophenoxy)phenethylamine | Similar phenoxy substitution | Neurotransmitter modulation |
| 1-(Thiophen-2-yl)-piperazine | Features a piperazine ring | Antidepressant properties |
This table illustrates how this compound may stand out due to its unique combination of structural elements that could enhance selectivity and potency against specific targets compared to other compounds.
Case Studies and Research Findings
Recent studies have employed computer-aided prediction methods like the PASS program to estimate the biological activity spectra of this compound. These predictions suggest potential therapeutic applications in oncology and neurology, although experimental validation is necessary .
In vitro studies focusing on similar aryl-piperidinyl-thiophene-methanones have demonstrated significant activity against various cancer cell lines, indicating that modifications in the structure can lead to enhanced anti-cancer properties .
Synthesis and Modifications
The synthesis of this compound typically involves multiple steps including nucleophilic substitutions and carbonylation reactions. Each synthetic route can be optimized to improve yield and purity, which is essential for subsequent biological evaluations .
Q & A
Q. Q1. What are the critical steps and challenges in synthesizing (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone?
A1. Synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the bipiperidine core via reductive amination or nucleophilic substitution under controlled pH and temperature .
- Step 2: Introduction of the 2-fluorophenoxy group using Ullmann coupling or SNAr reactions, requiring anhydrous conditions to prevent hydrolysis .
- Step 3: Final coupling of the thiophen-3-yl methanone moiety via ketone formation (e.g., Friedel-Crafts acylation), with careful solvent selection (e.g., dichloromethane or THF) to avoid side reactions .
Key Challenges: Low yields in bipiperidine ring closure (~40–60% without optimized catalysts) and competing oxidation of the thiophene ring during final coupling .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Use a combination of analytical techniques:
- NMR (¹H/¹³C): Assign peaks for the bipiperidine protons (δ 2.5–3.5 ppm), fluorophenoxy aromatic protons (δ 6.8–7.2 ppm), and thiophene protons (δ 7.3–7.6 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with an expected mass error <2 ppm. Fragmentation patterns should confirm cleavage at the bipiperidine-thiophene bond .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the fluorophenoxy and thiophene groups to validate stereochemistry .
Advanced Research Questions
Q. Q3. How can contradictory data in biological activity assays be resolved for this compound?
A3. Contradictions often arise from:
- Receptor Selectivity: Use competitive binding assays (e.g., radioligand displacement) to differentiate off-target effects. For example, fluorophenoxy-containing analogs show variable affinity for σ-1 vs. dopamine D2 receptors due to bipiperidine conformation .
- Metabolic Stability: Perform microsomal stability assays (human/rat liver microsomes) to assess if rapid degradation (e.g., CYP3A4-mediated) skews IC50 values. Thiophene rings are prone to oxidative metabolism, requiring stabilization via deuteration or fluorine substitution .
- Solubility Artifacts: Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out false negatives. This compound’s logP (~3.5) suggests moderate hydrophobicity, requiring solubility enhancers for in vitro testing .
Q. Q4. What experimental strategies are recommended for elucidating its mechanism of action in CNS modulation?
A4. Employ a tiered approach:
In Silico Docking: Model interactions with GPCRs (e.g., 5-HT2A, D2) using the fluorophenoxy group as a hydrogen-bond acceptor and the bipiperidine core for hydrophobic packing .
Calcium Flux Assays: Test real-time signaling in transfected HEK293 cells expressing target receptors. Thiophene-containing analogs often show partial agonism with EC50 values in the nM–μM range .
Behavioral Studies: Use rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging (1–30 mg/kg IP) and pharmacokinetic profiling (Tmax ~1–2 hr) to correlate exposure with efficacy .
Q. Q5. How can researchers address discrepancies in spectral data between synthetic batches?
A5. Common discrepancies and solutions:
- Variable Fluorophenoxy Aromatic Signals: Trace metal impurities (e.g., Pd from coupling reactions) can shift ¹H NMR peaks. Purify via chelation (EDTA wash) or column chromatography .
- Thiophene Ring Oxidation: Monitor for sulfoxide formation (new peaks at δ 7.8–8.2 ppm) via LC-MS. Use antioxidants (e.g., BHT) during storage and reaction quenching .
- Diastereomer Formation: Optimize chiral resolution using HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers arising from bipiperidine asymmetry .
Q. Q6. What advanced methodologies are suitable for studying its metabolic pathways?
A6. Key techniques include:
- Stable Isotope Labeling: Synthesize a deuterated analog (e.g., deuterium at the thiophene position) to track metabolites via LC-MS/MS .
- Recombinant CYP Screens: Identify primary metabolizing enzymes (e.g., CYP2D6, CYP3A4) using Supersomes™. Fluorinated compounds often show CYP2D6-dependent N-dealkylation .
- Reactive Metabolite Trapping: Incubate with glutathione (GSH) to detect thiophene-epoxide adducts, a common pathway for thiophene bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
